1,1-dimethyl-3-(prop-2-yn-1-yl)cyclopentane
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Overview
Description
1,1-Dimethyl-3-(prop-2-yn-1-yl)cyclopentane is an organic compound with the molecular formula C10H16. It features a cyclopentane ring substituted with two methyl groups at the 1-position and a prop-2-yn-1-yl group at the 3-position. This compound is part of the broader class of propargyl compounds, which are known for their diverse applications in organic synthesis and medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,1-Dimethyl-3-(prop-2-yn-1-yl)cyclopentane can be synthesized through various methods, including:
Alkylation of Cyclopentane Derivatives: One common method involves the alkylation of 1,1-dimethylcyclopentane with propargyl bromide in the presence of a strong base such as potassium carbonate.
Cyclization Reactions: Another approach involves the cyclization of appropriate linear precursors under specific conditions to form the cyclopentane ring with the desired substituents.
Industrial Production Methods
Industrial production of this compound may involve large-scale alkylation processes using continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
1,1-Dimethyl-3-(prop-2-yn-1-yl)cyclopentane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.
Reduction: Hydrogenation reactions using catalysts such as palladium on carbon can reduce the alkyne group to an alkene or alkane.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Hydrogen gas with palladium on carbon catalyst under mild pressure.
Substitution: Propargyl bromide with a strong base like potassium carbonate in anhydrous DMF.
Major Products
Oxidation: Formation of alcohols, ketones, or carboxylic acids depending on the reaction conditions.
Reduction: Formation of alkenes or alkanes.
Substitution: Introduction of various functional groups at the propargyl position.
Scientific Research Applications
1,1-Dimethyl-3-(prop-2-yn-1-yl)cyclopentane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Industry: Utilized in the production of pharmaceuticals and agrochemicals due to its versatile reactivity.
Mechanism of Action
The mechanism of action of 1,1-dimethyl-3-(prop-2-yn-1-yl)cyclopentane depends on its specific application:
Neuroprotective Effects: Propargyl derivatives exert neuroprotective effects by inhibiting monoamine oxidase-B (MAO-B), reducing oxidative stress, and stabilizing mitochondrial membranes.
Antimicrobial Activity: The compound’s antimicrobial properties are attributed to its ability to disrupt microbial cell membranes and inhibit essential enzymes.
Comparison with Similar Compounds
Similar Compounds
1,1-Dimethylcyclopentane: Lacks the propargyl group, making it less reactive in click chemistry reactions.
Propargyl Bromide: A simpler propargyl compound used as an alkylating agent.
Dimethyl Dipropargylmalonate: Contains two propargyl groups and is used in the synthesis of more complex molecules.
Uniqueness
1,1-Dimethyl-3-(prop-2-yn-1-yl)cyclopentane is unique due to its combination of a cyclopentane ring with both methyl and propargyl substituents. This structure provides a balance of stability and reactivity, making it valuable in various synthetic and medicinal applications .
Properties
CAS No. |
2229288-27-9 |
---|---|
Molecular Formula |
C10H16 |
Molecular Weight |
136.2 |
Purity |
95 |
Origin of Product |
United States |
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